Methyl 4-bromo-6-hydroxypyridine-2-carboxylate
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Overview
Description
Methyl 4-bromo-6-hydroxypyridine-2-carboxylate is a heterocyclic compound with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol . This compound is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a carboxylate ester group attached to a pyridine ring. It is used primarily in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-6-hydroxypyridine-2-carboxylate can be synthesized through various methods. One common approach involves the bromination of 6-hydroxy-2-pyridinecarboxylic acid followed by esterification with methanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr₃) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-6-hydroxypyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The carboxylate ester can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in the presence of a base.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of 4-azido-6-hydroxy-2-pyridinecarboxylate or 4-thiocyanato-6-hydroxy-2-pyridinecarboxylate.
Oxidation: Formation of 4-bromo-6-oxo-2-pyridinecarboxylate.
Reduction: Formation of 4-bromo-6-hydroxy-2-pyridinecarbinol.
Scientific Research Applications
Methyl 4-bromo-6-hydroxypyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 4-bromo-6-hydroxypyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by forming stable complexes with metal ions or by interfering with substrate binding .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-2-pyridinecarboxylate: Similar structure but lacks the hydroxyl group.
Methyl 4-bromo-3-hydroxypyridine-2-carboxylate: Similar structure but with the hydroxyl group at a different position.
Uniqueness
Methyl 4-bromo-6-hydroxypyridine-2-carboxylate is unique due to the specific positioning of the bromine and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it valuable in various research applications .
Biological Activity
Methyl 4-bromo-6-hydroxypyridine-2-carboxylate (MHBPC) is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
MHBPC is defined by its molecular formula C7H6BrNO3. The compound features a pyridine ring substituted with a bromine atom at the fourth position, a hydroxyl group at the sixth position, and a carboxylate ester functional group. This unique structural arrangement contributes to its biological activity, particularly in enzyme inhibition and metabolic pathway modulation.
Enzyme Interaction
MHBPC has been shown to interact with various enzymes, particularly those involved in metabolic pathways related to vitamin B6 metabolism. Its structural components allow it to form stable complexes with metal ions and interfere with substrate binding in enzymatic reactions. For instance, it exhibits inhibitory effects on enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which plays a critical role in metabolic processes.
Antimicrobial Activity
Research indicates that MHBPC possesses antimicrobial properties. It has been tested against several bacterial strains, demonstrating significant inhibitory effects. The presence of the bromine atom enhances its antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Biological Activity Data
The following table summarizes the biological activities of MHBPC based on various studies:
Case Studies and Research Findings
- Enzyme Inhibition Study : A study demonstrated that MHBPC effectively inhibited the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase. This inhibition was linked to alterations in vitamin B6 metabolism, suggesting potential applications in treating metabolic disorders.
- Antimicrobial Efficacy : In another study, MHBPC was tested against various bacterial strains, including E. coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) indicating strong antibacterial properties, particularly due to the presence of the bromine substituent .
- Anti-inflammatory Research : Preliminary investigations into the anti-inflammatory effects of MHBPC revealed its potential to modulate inflammatory responses in vitro. Further studies are required to elucidate the specific pathways involved.
Properties
CAS No. |
1806984-30-4 |
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Molecular Formula |
C7H6BrNO3 |
Molecular Weight |
232.03 g/mol |
IUPAC Name |
methyl 4-bromo-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-4(8)3-6(10)9-5/h2-3H,1H3,(H,9,10) |
InChI Key |
DYSABYBQWJRFRG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=O)N1)Br |
Origin of Product |
United States |
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